Dicyclopropylamine

Physicochemical property Basicity modulation Cyclopropylamine series

Dicyclopropylamine (DCPA, CAS 73121-95-6) is a secondary amine featuring two cyclopropyl rings attached to a nitrogen atom. With a molecular weight of 97.16 g/mol, a density of 0.98 g/cm³, and a boiling point of approximately 136 °C, this compound belongs to the cycloalkylamine class.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 73121-95-6
Cat. No. B1602253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclopropylamine
CAS73121-95-6
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CC1NC2CC2
InChIInChI=1S/C6H11N/c1-2-5(1)7-6-3-4-6/h5-7H,1-4H2
InChIKeyJKWKFBUUNGGYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicyclopropylamine CAS 73121-95-6: Chemical Identity and Core Properties for R&D Procurement


Dicyclopropylamine (DCPA, CAS 73121-95-6) is a secondary amine featuring two cyclopropyl rings attached to a nitrogen atom [1]. With a molecular weight of 97.16 g/mol, a density of 0.98 g/cm³, and a boiling point of approximately 136 °C, this compound belongs to the cycloalkylamine class [1] . Unlike its mono-cyclopropyl counterpart, the dual cyclopropyl architecture confers distinct electronic and steric properties, rendering it a specialized building block in medicinal chemistry and advanced organic synthesis [2].

Why Dicyclopropylamine CAS 73121-95-6 Cannot Be Replaced by Cyclopropylamine or Simple Secondary Amines


Substitution of dicyclopropylamine with structurally simpler amines—such as cyclopropylamine, diethylamine, or other secondary amines—is fundamentally unsound in advanced synthetic applications. The compound's dual cyclopropyl groups significantly alter its basicity, with a pKa reduction of 1–2 units per added cyclopropyl ring compared to mono-cyclopropylamine [1]. Furthermore, DCPA exhibits pronounced chemical instability under common reaction and isolation conditions, including susceptibility to hydrogenolytic ring-opening (∼5% yield loss) and base-mediated decomposition, challenges not encountered with typical aliphatic amines [2] [3]. These intrinsic properties dictate specialized handling, unique reaction design, and the near-universal preference for the hydrochloride salt form (CAS 246257-69-2) to ensure stability and purity, making generic substitution both chemically and economically impractical [2] [3].

Dicyclopropylamine CAS 73121-95-6: Quantitative Differentiation vs. Cyclopropylamine and Other Analogs


pKa Reduction Profile of Dicyclopropylamine Relative to Mono- and Tricyclopropylamines

Dicyclopropylamine exhibits a reduced basicity compared to mono-cyclopropylamine, with each additional cyclopropyl group decreasing the pKa by approximately 1–2 units [1]. This trend was established experimentally across a homologous series of mono-, di-, and tricyclopropylamines [1]. The lower pKa influences its reactivity profile, making it less nucleophilic and altering its behavior in acid-base dependent reactions relative to mono-cyclopropylamine.

Physicochemical property Basicity modulation Cyclopropylamine series

Quantified Chemical Instability: Hydrogenolysis of Dicyclopropylamine vs. Other Amines

Unlike stable aliphatic secondary amines (e.g., diethylamine), dicyclopropylamine undergoes significant hydrogenolytic ring-opening during palladium-catalyzed deprotection steps. Under standard hydrogenation conditions, the cyclopropyl ring-opened byproduct (N-propylcyclopropylamine) was observed in ∼5% yield [1]. This instability is a critical differentiator, as typical amines do not exhibit this degradation pathway, necessitating alternative deprotection strategies and specialized handling.

Chemical stability Hydrogenolysis Process chemistry

Stringent Purity Specifications: Impurity Control in Dicyclopropylamine vs. Industrial Amines

The synthesis of high-quality dicyclopropylamine demands exceptionally low levels of specific amine impurities compared to commodity amines. An optimized scalable process achieved the following impurity specifications: N-propylcyclopropylamine (3) at 0.06%, mono-cyclopropylamine (4) below detection limit, and N-ethylcyclopropylamine (17) at 0.02% [1]. In contrast, industrial-grade secondary amines (e.g., di-n-propylamine) typically tolerate impurity levels >1% without consequence. These stringent purity requirements reflect the compound's sensitivity and the need for specialized analytical quality control.

Purity profile Impurity control Process development

Clinical Relevance: Dicyclopropylamine as a Critical Building Block in BMS-911543 (JAK2 Inhibitor)

Dicyclopropylamine serves as a key structural motif in the selective JAK2 inhibitor BMS-911543 (Phase 2 clinical candidate for myeloproliferative disorders), whereas simple amines such as cyclopropylamine or diethylamine are not utilized in advanced clinical compounds of this class [1]. The synthesis of BMS-911543 explicitly requires dicyclopropylamine for the final amide bond formation, and the compound's instability was a noted challenge in process development . This use case demonstrates the irreplaceable role of DCPA in generating the specific steric and electronic environment required for target engagement.

Medicinal chemistry Drug synthesis JAK2 inhibitor

When to Procure Dicyclopropylamine CAS 73121-95-6: Evidence-Backed Application Scenarios


Medicinal Chemistry: Synthesis of Conformationally Constrained Secondary Amines for Kinase Inhibitors

As demonstrated by its use in the JAK2 inhibitor BMS-911543, dicyclopropylamine is the preferred building block when a rigid, non-planar secondary amine is required to modulate target binding and pharmacokinetic properties. The dual cyclopropyl groups confer enhanced metabolic stability and unique spatial orientation not achievable with simpler amines [1]. Procurement should be prioritized when SAR studies indicate that the cyclopropyl motif is essential for potency or selectivity.

Process Chemistry: Scale-Up of Cyclopropylamine-Derived Intermediates with Ultra-High Purity Demands

The robust process developed for DCPA·HCl demonstrates that high-purity material (>99 GC area %, with sub-0.1% specific amine impurities) is attainable through optimized Chan–Lam coupling and non-hydrogenolytic deprotection [2] [3]. This scenario applies to industrial R&D groups scaling up a synthetic route that incorporates DCPA, where failure to control impurity profiles could lead to downstream process failure or off-spec API. Sourcing from vendors that provide detailed impurity profiles is critical.

Physicochemical Tuning: Exploiting the Reduced Basicity of Dicyclopropylamine in pH-Sensitive Formulations

For applications where amine basicity must be attenuated—such as in prodrug design, controlled-release formulations, or ion-pairing studies—dicyclopropylamine offers a predictable pKa reduction of 1–2 units relative to mono-cyclopropylamine [4]. This property enables fine-tuning of solubility, permeability, and salt stability without resorting to more complex or costly amine modifications.

Academic & Industrial Research: Development of Novel Cyclopropylamine Derivatives

Given the established synthetic methodology for cyclopropylamine homologation, dicyclopropylamine serves as a versatile intermediate for preparing previously inaccessible tri- and tetracyclopropylamines [4] [5]. Research groups focused on exploring the limits of cyclopropylamine chemistry or developing new ligands for catalysis should procure DCPA as a starting point for further derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dicyclopropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.